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Structure and Physicochemical Properties

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-
Pro)2], making it a C2-symmetrical molecule [1] [2]. It is produced by Brevibacillus brevis (also known as

Aneurinibacillus migulanus) [1] [3].

The molecule adopts a stable, amphiphilic antiparallel B-sheet structure [2]. This structure features two type
IT' B-turns (formed by the D-Phe-Pro dipeptides) and two extended strands (comprising Leu-Orn-Val),
creating a rigid ring system [4]. This architecture presents a hydrophobic surface (formed by the Val, Leu,
and D-Phe side chains) and a hydrophilic surface (featuring the positively charged Orn residues), which is

critical for its interaction with biological membranes [1] [2].

The following table summarizes its key physicochemical properties:

Property Description

Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)z2 [1]

Molecular Formula  CeoH92N12010 [1]

Molar Mass 1141.470 g-mol=1[1]
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Property Description

Secondary C2-symmetrical cyclic decapeptide; amphiphilic antiparallel B-sheet with two type
Structure II' B-turns [2] [4]

Key Structural Utilization of D-amino acids (D-Phe) and the uncommon amino acid L-Ornithine
Features (Orn) [1]

Mechanism of Primarily disruption of lipid bilayer integrity, enhancing membrane permeability;
Action also reported to cause DNA damage [1] [5]

Primary Clinical Topical application for superficial infections and wounds; not for systemic use
Use due to hemolytic activity [1] [3]

Biosynthesis and History

Biosynthetic Pathway

Gramicidin S is synthesized non-ribosomally by a two-enzyme complex known as gramicidin S synthetase

[1]. This process involves two large, multifunctional non-ribosomal peptide synthetases (NRPSs):

¢ GrsA (Gramicidin S synthetase 1): A 126 kDa protein that activates, thioesterifies, and epimerizes
L-Phenylalanine to D-Phenylalanine [1].

e GrsB (Gramicidin S synthetase 2): A 510 kDa protein with four modules, each responsible for
activating and incorporating the remaining four amino acids: L-Proline, L-Valine, L-Ornithine, and L-
Leucine [1].

The process begins with GrsA loading D-Phe. The growing peptide chain is then transferred to GrsB, where
the other four amino acids are incorporated sequentially. The final step involves the thioesterase (TE) domain
of GrsB, which catalyzes the release and cyclization of two identical pentapeptides to form the mature cyclic

decapeptide [1].

The diagram below illustrates the core Gramicidin S biosynthetic pathway:
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Gramicidin S Biosynthesis Pathway

D-Phenylalanine

A4

Module 1:
A-T-E Domains

GrsA
(126 kDa)

transfers

Module 2:
C-A-T Domains

transfers

transfers Pentapeptide

transfers Module 3:

Module 4:
C-A-T Domains i

Module 5:
C-A-T Domains i

C-A-T Domains

GrsB
(510 kDa)

Cyclization &
Release

Gramicidin S
Cyclic Decapeptide

Click to download full resolution via product page

Core biosynthetic pathway of Gramicidin S via non-ribosomal peptide synthesis.

Historical Context

Gramicidin S holds a pivotal place in antibiotic history. It was discovered in 1942 by the Russian
microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova [1]. Its rapid deployment in
Soviet military hospitals during World War II to treat infected wounds earned Gause the Stalin Prize in 1946
[1]. The international scientific collaboration to determine its structure involved renowned scientists like
Richard Synge (who used paper chromatography to prove it was a polypeptide) and Dorothy Hodgkin
(who helped establish its crystal structure) [1].

Detailed Experimental Protocols
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Protocol 1: Determination of Minimum Inhibitory Concentration
(MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The

following protocol is based on standard guidelines (e.g., CLSI) [3].

¢ 1. Preparation of Inoculum:

o Culture the test bacterial strain overnight on solid media (e.g., Columbia agar with 5% sheep
blood).

o Suspend colonies in 0.9% NacCl to a density of 0.5 McFarland standard (approximately 1-2 x
108 CFU/mL).

o Dilute this suspension 1:100 in a suitable broth, such as Muller-Hinton Broth (MHB), to achieve
a working inoculum of approximately 106 CFU/mL.

2. Preparation of Antibiotic Plates:

o Prepare serial two-fold dilutions of Gramicidin S (or its analog) in MHB within a 96-well
microtiter plate. A typical concentration range is from 0.95 pg/mL to 62.5 pg/mL [3].

o Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth
only).

3. Inoculation and Incubation:

o Add 100 pL of the prepared inoculum to each well containing the antibiotic dilutions.
o Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

o After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration
of antibiotic that completely inhibits visible growth.

5. Determining Bactericidal Activity (MBC):

o To confirm if the effect is bactericidal (killing) rather than bacteriostatic (growth inhibition), plate
200 pL from clear wells onto fresh, antibiotic-free agar plates.

o Incubate and count colonies after another 18-24 hours. The Minimum Bactericidal
Concentration (MBC) is the lowest concentration that results in 299.9% Kkilling of the initial
inoculum [3].
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Protocol 2: Hemolysis Assay

This assay is critical for evaluating the toxicity of Gramicidin S and its derivatives to human cells,
specifically red blood cells (RBCs) [3].

e 1. Preparation of Red Blood Cells:

o Collect fresh heparinized human blood from healthy volunteers.

o Centrifuge the blood at 1000 g for 10 minutes at 10°C to separate the RBCs.

o Carefully remove the plasma and buffy coat. Wash the RBC pellet three times with 0.9% saline
solution.

o After the final wash, resuspend the packed RBCs in saline to a 1/25 dilution (v/v).

e 2. Sample Preparation:

o Prepare serial dilutions of Gramicidin S (or its analog) in phosphate-buffered saline (PBS) in a
96-well U-bottom plate.

o Include controls: a negative control (PBS only, for spontaneous lysis) and a positive control (1%
Triton X-100, for 100% lysis).

¢ 3. Incubation and Measurement:

o Add 100 pL of the RBC suspension to each well containing the peptide dilutions.

o Incubate the plate for a defined period (e.g., 1 hour at 37°C).

o Centrifuge the plate to pellet intact RBCs.

o Carefully transfer 100 L of the supernatant from each well to a new flat-bottom plate.

o Measure the absorbance of the supernatant at 540 nm (or an appropriate wavelength for
hemoglobin).

e 4. Data Analysis:

o Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis =
[ (Abs sample - Abs negative control) / (Abs positive control -
Abs negative control)] * 100

o The Hemolytic Concentration 50% (HCso) is the peptide concentration that causes 50% lysis
of RBCs [3].

Biological Activity and Quantitative Data
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Antimicrobial Spectrum and Potency

Gramicidin S exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria,
as well as some fungi [1]. Its activity against contemporary multidrug-resistant (MDR) pathogens is of
significant research interest. The table below summarizes MIC data for native GS and a modern analog,

VK?7, against a panel of ESKAPE pathogens [3].

Bacterial Strain Gramicidin S MIC (pg/mL) Analog VK7 MIC (pg/mL)
Enterococcus faecium 3.9 3.9

Staphylococcus aureus 39-78 3.9-15.6

Klebsiella pneumoniae 7.8-625 15.6

Acinetobacter baumannii 15.6 - 62.5 7.8-31.2

Pseudomonas aeruginosa 31.3-62.5 7.8

Enterobacter cloacae 1.95-625 7.8-15.6

Toxicity and Therapeutic Index

The major limitation of Gramicidin S is its toxicity to human cells. The following table compares the
toxicity and calculated Therapeutic Index (TI) for GS and its analogs. The TT is a measure of a drug's safety,

calculated as TI = Toxic Dose (e.g., HCso) / MIC. A higher TI indicates a wider safety margin [3].

HC ImL) - HC ImL) - LDH Tl Range Tl Range
S 50 (ug_ ) 50 (Mg/mL) g _ g
Hemolysis Release (Hemolysis) (LDH)
Gramicidin 35.2 18.7 0.56 - 18.05 0.30-9.9
S
Analog VK7  Not Determined (ND) ND ND ND
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HC ImL) - HC ImL) - LDH Tl Range Tl Range
connennG 50 (ug_ ) so (ug/mL) ge. g

Hemolysis Release (Hemolysis) (LDH)
Analog 3 41.6 49.8 0.66 - 10.67 0.80-12.77
Analog 20 ND 62.5 ND 1-32.05

Current Research and Derivative Development

Research into Gramicidin S remains highly active, primarily focused on modifying its structure to reduce

hemolytic activity while retaining or improving its antimicrobial potency [3] [4]. Key strategies include:

e Backbone N-methylation: Selective methylation of amide bonds in the Leu and Orn residues has
been shown to enhance antimicrobial activity and selectivity toward bacterial membranes [4].

¢ N-amination: Replacing solvent-exposed amide hydrogens with an N-amino group, particularly on
the Orn residues (creating [di-aOrn]GS), has resulted in analogs with improved activity against S.
aureus and P. aeruginosa and reduced hemolysis [4].

e Peptide Bond Isosteres: Replacing specific peptide bonds with stable (E)-alkene isosteres can
preserve the bioactive conformation while protecting the molecule from proteolytic degradation. A
trisubstituted (E)-alkene isostere mimicking the D-Phe-Pro moiety showed equipotent activity against
Bacillus subtilis [4].

¢ B-Strand and B-Turn Modifications: Systematic alteration of amino acids in both the sheet and turn
regions of the molecule has led to derivatives like VK7, which shows lower MICs against some MDR
Gram-negative pathogens and significantly reduced hemotoxicity [3].

Emerging Applications and Mechanisms

Recent studies have revealed multifaceted mechanisms of action beyond simple membrane disruption, which

may explain why resistance to these peptides is virtually nonexistent [5].

o Multifaceted Antibacterial Mechanisms: Advanced bacterial cytological profiling shows that while
tyrocidines (close homologs of GS) form defined ion-conducting pores and cause DNA damage,
Gramicidin S itself acts differently. It induces mild lipid demixing and primarily delocalizes
peripheral membrane proteins critical for cell division and envelope synthesis (e.g., MurG), without
strongly affecting integral membrane proteins or DNA [5].
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e Potential Anti-Amyloid Applications: In vitro studies indicate that Gramicidin S can block the
aggregation pathway of amyloid-beta (AB) and disassemble pre-formed fibrils, suggesting a potential
research tool in neurodegenerative disease studies. The cyclic 3-sheet structure of GS is thought to
interact with and disrupt the B-sheet structures in A3 oligomers [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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